molecular formula C7H5F3N2O2 B2966419 3-Methyl-5-nitro-2-(trifluoromethyl)pyridine CAS No. 941606-49-1

3-Methyl-5-nitro-2-(trifluoromethyl)pyridine

Cat. No. B2966419
CAS RN: 941606-49-1
M. Wt: 206.124
InChI Key: BLWZGNJEUPDTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-nitro-2-(trifluoromethyl)pyridine is a chemical compound with the following structural formula: !this compound). It belongs to the class of trifluoromethylpyridines , which are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring. These compounds have gained prominence in both agrochemical and pharmaceutical applications due to their unique properties .


Synthesis Analysis

Several methods exist for synthesizing This compound and its derivatives. Notably, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) serves as a crucial intermediate for the production of various crop-protection products. Researchers have reported different synthetic routes for obtaining 2,3,5-DCTF, including direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .


Molecular Structure Analysis

The molecular formula of This compound is C₆H₃F₃N₂O₂ . Its structure consists of a pyridine ring substituted with a trifluoromethyl group (-CF₃) at position 2 and a nitro group (-NO₂) at position 5. The presence of fluorine atoms imparts unique physicochemical properties to this compound, influencing its biological activities .


Chemical Reactions Analysis

The chemical reactivity of This compound involves substitution reactions, nucleophilic additions, and transformations of the trifluoromethyl group. Researchers have explored its utility as an intermediate in the synthesis of various agrochemicals and pharmaceuticals. Notably, vapor-phase reactions play a significant role in its production .

Scientific Research Applications

Molecular Magnetic Properties and High-spin Preference

A study demonstrated the synthesis and magnetic characterization of a 3,5-pyridine-substituted biradical of nitronyl nitroxide. This biradical exhibits a triplet ground state, indicating a high-spin preference unaffected by heterocycle substitution or ionic charge. Such biradicals serve as building blocks for molecule-based magnets, leveraging intermolecular noncovalent bonds for crystallization in a controlled manner, thereby paving the way for advancements in molecular magnetism and materials science (Hayakawa et al., 2006).

Cycloaddition Reactions for Pyrrolidines Synthesis

Research into the cycloaddition reactions of N-methyl azomethine ylide with nitroolefins, including 3,3,3-trichloro-1-nitroprop-1-ene, has shown the potential for synthesizing pyrrolidines under mild conditions. This process has implications for producing compounds with applications in medicine, dyes, and agrochemical substances, highlighting the versatility of pyrrolidines in scientific and industrial applications (Żmigrodzka et al., 2022).

Nonlinear Optical Materials Design

The design of noncentrosymmetric structures for nonlinear optics (NLO) involves molecular complexation strategies. Research on complexes formed between 4-hydroxy-4'-nitrobiphenyl/stilbene and 4-substituted pyridine-1-oxide [including nitro substitutions] has been conducted to explore new materials showing quadratic nonlinear optical behavior. This work underscores the strategic molecular design for enhancing NLO efficiency, utilizing the ideal orientation of chromophores linked by hydrogen bonds (Muthuraman et al., 2001).

Organocatalysis in Transesterification

Zwitterionic salts, derived from reactions involving pyridine and isothiocyanates, have been identified as effective organocatalysts for transesterification processes. These salts facilitate the reaction of methyl carboxylates and alcohols under specific conditions, contributing to the development of green chemistry methodologies by offering a more environmentally friendly approach to catalysis (Ishihara et al., 2008).

Synthesis of Nicotinic Acid Derivatives

Efficient synthesis methods for 2-trifluoromethyl-nicotinic acid derivatives have been developed, leveraging the pyridine ring. These derivatives play a crucial role as intermediates in the production of COMT inhibitors, indicating the importance of such compounds in pharmaceutical research and development (Kiss et al., 2008).

properties

IUPAC Name

3-methyl-5-nitro-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-4-2-5(12(13)14)3-11-6(4)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWZGNJEUPDTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.